Bis(cyclohexanecarbonyloxy)lead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead naphthenate is a chemical compound widely used as an anti-wear and extreme pressure additive in lubricants, particularly in high-vacuum space mechanisms. It consists of a centralized lead ion bonded with oxygen atoms of two carboxylate groups, each attached to naphthenate aromatic rings . This compound has a long history of use in industrial gears and bearings, and more recently, in spaceflight applications .
Vorbereitungsmethoden
Lead naphthenate can be synthesized through the direct combination of lead oxide with naphthenic acid. The process involves dampening the grains of powdered lead monoxide with a petroleum product that has solvent power for the naphthenates produced . This method ensures the formation of lead naphthenate without the need for complex purification steps.
Analyse Chemischer Reaktionen
Lead naphthenate undergoes various chemical reactions, including:
Oxidation: Lead naphthenate can be oxidized under certain conditions, leading to the formation of lead oxides and other by-products.
Reduction: This compound can be reduced to elemental lead under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lead naphthenate has several scientific research applications:
Biology: Research is ongoing to explore its potential biological effects and interactions.
Wirkmechanismus
The mechanism by which lead naphthenate exerts its effects involves the formation of a protective layer on metal surfaces, reducing wear and friction. The centralized lead ion interacts with the metal surface, while the naphthenate aromatic rings provide solubility in hydrocarbon oils . This interaction helps in forming a stable film that protects against wear under various lubrication regimes.
Vergleich Mit ähnlichen Verbindungen
Lead naphthenate is unique compared to other metal naphthenates due to its specific structure and properties. Similar compounds include:
- Aluminium naphthenate
- Magnesium naphthenate
- Calcium naphthenate
- Barium naphthenate
- Cobalt naphthenate
- Copper naphthenate
- Manganese naphthenate
- Nickel naphthenate
- Vanadium naphthenate
- Zinc naphthenate
Each of these compounds has unique properties and applications, but lead naphthenate stands out for its effectiveness as an anti-wear and extreme pressure additive in high-vacuum environments.
Eigenschaften
Molekularformel |
C14H22O4Pb |
---|---|
Molekulargewicht |
461 g/mol |
IUPAC-Name |
bis(cyclohexanecarbonyloxy)lead |
InChI |
InChI=1S/2C7H12O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
OJOJJFJFCMEQRM-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)C(=O)O[Pb]OC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.